molecular formula C15H10N2 B8357579 3-Cyanovinylcarbazole

3-Cyanovinylcarbazole

Cat. No.: B8357579
M. Wt: 218.25 g/mol
InChI Key: HDAVJPSXEPLOMF-UHFFFAOYSA-N
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Description

3-Cyanovinylcarbazole is an organic compound that features a carbazole moiety linked to a propenenitrile group. Carbazole derivatives are known for their unique electronic properties, making them valuable in various scientific and industrial applications. This compound is particularly interesting due to its conjugated system, which can exhibit significant photophysical and photochemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyanovinylcarbazole typically involves the reaction of 9H-carbazole-3-carbaldehyde with a suitable nitrile precursor under specific conditions. One common method includes the use of microwave irradiation to facilitate the reaction, which can significantly reduce reaction times and improve yields .

Industrial Production Methods

While detailed industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory methods but on a larger scale. This often involves optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and scalable processes .

Chemical Reactions Analysis

Types of Reactions

3-Cyanovinylcarbazole can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and specific pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carbazole derivatives with additional oxygen-containing functional groups, while reduction can produce amine derivatives .

Scientific Research Applications

3-Cyanovinylcarbazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 3-Cyanovinylcarbazole exerts its effects is primarily related to its electronic properties. The conjugated system allows for efficient charge transfer, making it useful in electronic applications. In biological systems, its activity may involve interactions with specific molecular targets, such as enzymes or receptors, leading to various biochemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyanovinylcarbazole stands out due to its specific combination of a carbazole moiety and a nitrile group, which imparts unique electronic and photophysical properties. This makes it particularly valuable in applications requiring efficient charge transfer and stability under various conditions .

Properties

Molecular Formula

C15H10N2

Molecular Weight

218.25 g/mol

IUPAC Name

3-(9H-carbazol-3-yl)prop-2-enenitrile

InChI

InChI=1S/C15H10N2/c16-9-3-4-11-7-8-15-13(10-11)12-5-1-2-6-14(12)17-15/h1-8,10,17H

InChI Key

HDAVJPSXEPLOMF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C=CC(=C3)C=CC#N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a dioxane solution (10 mL) of triphenylphosphine (139 mg, 0.53 μmol), palladium acetate (40.0 mg, 0.18 μmol) and triethylamine (0.59 μL, 4.23 mmol) were added in this order. The mixture was stirred for 5 minutes at 75° C. A dioxane solution (15 mL) of the compound (1) (1.03 g, 3.52 mmol) and acrylonitrile (0.46 μL, 7.04 mmol) were added thereto, and the reaction solution was heated to reflux for 11.5 hours. Generation of a product was confirmed by TLC (HexH:AcOEt=4:1), and then palladium powder was removed by cotton filtration. The residue was purified by column chromatography (HexH:AcOEt=4:1), and compound (2) (0.14 g, 18%, trans:cis=97:3) was obtained as a white powder. Thus, compound (1) (0.37 g, recovery rate 37%) was recovered as a white powder.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
1.03 g
Type
reactant
Reaction Step Three
Quantity
0.46 μL
Type
reactant
Reaction Step Three
Quantity
15 mL
Type
solvent
Reaction Step Three
Quantity
139 mg
Type
reactant
Reaction Step Four
Quantity
0.59 μL
Type
reactant
Reaction Step Four
Quantity
40 mg
Type
catalyst
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Four
Yield
18%

Synthesis routes and methods II

Procedure details

To a dioxane solution (10 mL) of triphenylphosphine (139 mg, 0.53 μmol), palladium acetate (40.0 mg, 0.18 μmol) and triethylamine (0.59 μL, 4.23 mmol) were sequentially added, and the mixture was stirred for 5 minutes at 75° C. A dioxane solution (15 mL) of compound 1 (1.03 g, 3.52 mmol) and acrylonitrile (0.46 μL, 7.04 mmol) were added, and the reaction solution was refluxed for 11.5 hours. The product was confirmed by TLC (HexH:AcOEt=4:1), and then the palladium powder was removed by cotton filtration. The product was purified by column chromatography (HexH:AcOEt=4:1), and compound 2 (0.14 g, 18%, trans:cis=97:3) was obtained as a white powder, while compound 1 (0.37 g, recovery rate 37%) was recovered as a white powder.
Quantity
139 mg
Type
reactant
Reaction Step One
Quantity
0.59 μL
Type
reactant
Reaction Step One
Quantity
40 mg
Type
catalyst
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
1.03 g
Type
reactant
Reaction Step Four
Quantity
0.46 μL
Type
reactant
Reaction Step Four
Quantity
15 mL
Type
solvent
Reaction Step Four
Yield
18%
Yield
37%

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